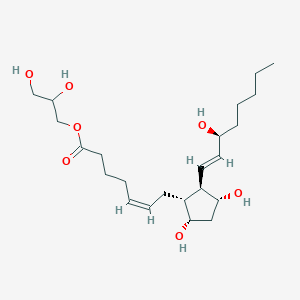
prostaglandin F2alpha 1-glyceryl ester
Übersicht
Beschreibung
Prostaglandin F2alpha 1-glyceryl ester is the glycero-ester of PGF2α. It has been shown to be synthesized by incubation of 2-Arachidonoyl glycerol (2-AG) with COX-2 and specific prostaglandin H2 (PGH2) isomerases in cell cultures . 2-AG has been isolated from porcine brain, and has been characterized as the natural endocannabinoid ligand for the CB1 receptor .
Synthesis Analysis
The synthesis of prostaglandin F2alpha 1-glyceryl ester involves the incubation of 2-Arachidonoyl glycerol (2-AG) with COX-2 and specific prostaglandin H2 (PGH2) isomerases in cell cultures . A unified synthesis of PGs cloprostenol, bimatoprost, PGF 2α, fluprostenol, and travoprost from the readily available dichloro-containing bicyclic ketone 6a guided by biocatalytic retrosynthesis, in 11–12 steps with 3.8–8.4% overall yields has been reported .Molecular Structure Analysis
The molecular formula of prostaglandin F2alpha 1-glyceryl ester is C23H40O7 . The average mass is 428.560 Da and the monoisotopic mass is 428.277405 Da .Chemical Reactions Analysis
The 2-glyceryl ester moiety equilibrates rapidly (within minutes) with the more stable 1-glyceryl ester, producing a 10:90 2:1-glyceryl ester mixture in typical aqueous media .Physical And Chemical Properties Analysis
The molecular formula of prostaglandin F2alpha 1-glyceryl ester is C23H40O7 . The average mass is 428.560 Da and the monoisotopic mass is 428.277405 Da .Wissenschaftliche Forschungsanwendungen
Obstetrics and Gynecology
Prostaglandin F2alpha has been extensively studied in the field of obstetrics and gynecology. Clinical research underscores its pivotal role in various phases of human reproduction. Notably, prostaglandin F2alpha, alongside prostaglandin E2, is recognized for its capacity to induce labor at term through intravenous infusion. Moreover, these prostaglandins show promise in inducing abortion and stimulating menstruation, positioning them as significant agents in reproductive health management. Despite the established efficacy of intravenous infusion, the quest for more practical administration methods continues, reflecting the dynamic nature of clinical research in this domain (Hinman, 1972).
Ophthalmology
In ophthalmology, prostaglandin F2alpha analogs have revolutionized glaucoma treatment. Their introduction marked a significant advancement, thanks to their efficacy and favorable tolerability. These compounds have spurred renewed interest in exploring novel therapeutic options for glaucoma, leading to an influx of investigational drugs targeting prostaglandin receptors. Current research is particularly focused on EP and FP receptor agonists, highlighting the ongoing effort to enhance glaucoma management (Matsou & Anastasopoulos, 2018).
Veterinary Medicine
The luteolytic effect of prostaglandin F2alpha-Tham salt in clinically anoestrous mares represents a notable application in veterinary medicine. This substance has shown a significant impact, with a high percentage of mares exhibiting signs of oestrus post-treatment. However, it's not without side effects, which are typically physiological responses to prostaglandin and transient in nature. This highlights the importance of understanding both the therapeutic potential and the physiological impact of prostaglandin F2alpha in veterinary contexts (Nelson, 1976).
Dermatology
Beyond its known applications, prostaglandin F2alpha analogs have theoretical applications in treating alopecia and hypopigmentation disorders due to their side effects like cutaneous hypertrichosis and hyperpigmentation. While these findings offer promising avenues in dermatology, further research is essential to fully understand and harness the therapeutic potential of prostaglandin F2alpha analogs for conditions such as androgenic alopecia, chemotherapy-induced alopecia, and alopecia areata (Choi, Diehl, & Levins, 2015).
Eigenschaften
IUPAC Name |
2,3-dihydroxypropyl (Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]cyclopentyl]hept-5-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H40O7/c1-2-3-6-9-17(25)12-13-20-19(21(27)14-22(20)28)10-7-4-5-8-11-23(29)30-16-18(26)15-24/h4,7,12-13,17-22,24-28H,2-3,5-6,8-11,14-16H2,1H3/b7-4-,13-12+/t17-,18?,19+,20+,21-,22+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWKPOVHSHWJQNI-OMVDPNNKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C=CC1C(CC(C1CC=CCCCC(=O)OCC(CO)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC[C@@H](/C=C/[C@H]1[C@@H](C[C@@H]([C@@H]1C/C=C\CCCC(=O)OCC(CO)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H40O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
prostaglandin F2alpha 1-glyceryl ester | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (4aS,6aR,6aS,6bR,8aR,10S,12aR,14bS)-10-[(2S,3R,4S,5S)-5-hydroxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B122772.png)






